![molecular formula C16H13N3OS B4010483 5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-1,2,3-benzothiadiazole](/img/structure/B4010483.png)
5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-1,2,3-benzothiadiazole
Description
5-[(2-Methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-1,2,3-benzothiadiazole is a compound that has been studied in the context of its synthesis, molecular structure, and potential applications. It belongs to a class of organic compounds known for their complex molecular structures and interesting chemical properties.
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions, often using catalytic processes and specific reagents to achieve the desired molecular structure. For example, Dani et al. (2013) discuss the synthesis of related thiadiazole compounds using manganese(II) catalyzed reactions (Dani et al., 2013).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like X-ray crystallography and NMR spectroscopy. The study by Dani et al. (2013) also includes structural analysis through single-crystal X-ray data, which is crucial for understanding the spatial arrangement of atoms in the molecule (Dani et al., 2013).
Chemical Reactions and Properties
The chemical properties of these compounds are influenced by their structure, with the presence of functional groups like thiadiazole impacting their reactivity. Studies like that of Ohta et al. (1996) delve into the pharmacological aspects, although specific reactions of 5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-1,2,3-benzothiadiazole are not detailed (Ohta et al., 1996).
Physical Properties Analysis
Physical properties like melting point, solubility, and crystalline structure are typically studied through experimental methods. The work of Kluczyk et al. (2016) on similar compounds provides insights into how these properties are determined and their relevance (Kluczyk et al., 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and potential for forming derivatives, are key areas of study. The research by Shukla and Srivastava (2008) on thiadiazoles sheds light on the chemical behavior of such compounds (Shukla & Srivastava, 2008).
properties
IUPAC Name |
1,2,3-benzothiadiazol-5-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c1-10-8-11-4-2-3-5-14(11)19(10)16(20)12-6-7-15-13(9-12)17-18-21-15/h2-7,9-10H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYYFAVETZKCOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC4=C(C=C3)SN=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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